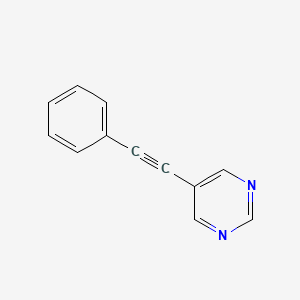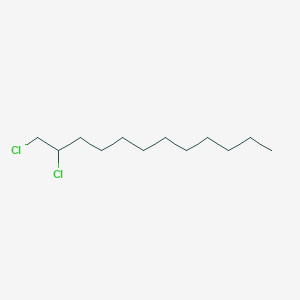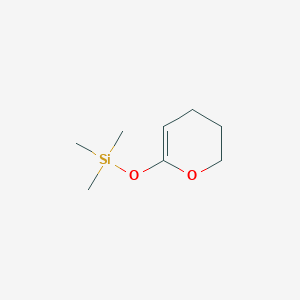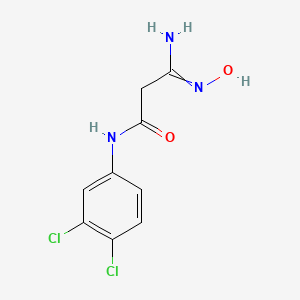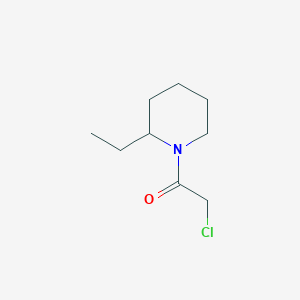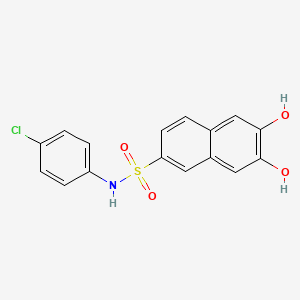
N-(4-chlorophenyl)-6,7-dihydroxynaphthalene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-6,7-dihydroxynaphthalene-2-sulfonamide is an organic compound that belongs to the class of sulphonamides This compound is characterized by the presence of a chlorophenyl group, a dihydroxynaphthalene moiety, and a sulphonamide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-6,7-dihydroxynaphthalene-2-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenylamine and 6,7-dihydroxynaphthalene-2-sulphonic acid.
Coupling Reaction: The 4-chlorophenylamine is reacted with 6,7-dihydroxynaphthalene-2-sulphonic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the desired sulphonamide linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.
Continuous Flow Reactors: The reactants are continuously fed into a flow reactor, where the reaction takes place, and the product is continuously collected.
化学反应分析
Types of Reactions
N-(4-chlorophenyl)-6,7-dihydroxynaphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the naphthalene ring can be oxidized to form quinone derivatives.
Reduction: The sulphonamide group can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted chlorophenyl derivatives.
科学研究应用
N-(4-chlorophenyl)-6,7-dihydroxynaphthalene-2-sulfonamide has a wide range of scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Industrial Applications: It is utilized in the synthesis of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of N-(4-chlorophenyl)-6,7-dihydroxynaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulphonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This compound may also interact with cellular membranes and proteins, leading to alterations in cellular functions and signaling pathways.
相似化合物的比较
Similar Compounds
N-(4-Bromophenyl)-6,7-dihydroxynaphthalene-2-sulphonamide: Similar structure with a bromine atom instead of chlorine.
N-(4-Fluorophenyl)-6,7-dihydroxynaphthalene-2-sulphonamide: Similar structure with a fluorine atom instead of chlorine.
N-(4-Methylphenyl)-6,7-dihydroxynaphthalene-2-sulphonamide: Similar structure with a methyl group instead of chlorine.
Uniqueness
N-(4-chlorophenyl)-6,7-dihydroxynaphthalene-2-sulfonamide is unique due to the presence of the chlorine atom, which imparts specific electronic and steric properties. These properties influence its reactivity, biological activity, and interactions with other molecules, making it distinct from its analogs.
属性
CAS 编号 |
76091-71-9 |
|---|---|
分子式 |
C16H12ClNO4S |
分子量 |
349.8 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-6,7-dihydroxynaphthalene-2-sulfonamide |
InChI |
InChI=1S/C16H12ClNO4S/c17-12-2-4-13(5-3-12)18-23(21,22)14-6-1-10-8-15(19)16(20)9-11(10)7-14/h1-9,18-20H |
InChI 键 |
BDZFZYIJGYTQJF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC3=CC(=C(C=C3C=C2)O)O)Cl |
规范 SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC3=CC(=C(C=C3C=C2)O)O)Cl |
Key on ui other cas no. |
76091-71-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





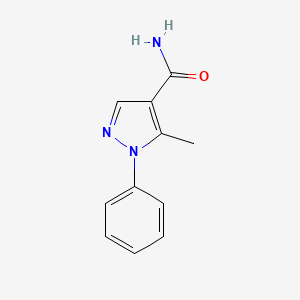
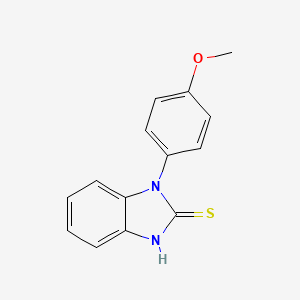
![1,1,2,2-Tetrakis[3-(trifluoromethyl)phenyl]ethane-1,2-diol](/img/structure/B1621671.png)
![2-[(2-Chlorophenyl)methyl]azepane](/img/structure/B1621672.png)
![3,6-Dimethylimidazo[2,1-b]thiazole](/img/structure/B1621674.png)

